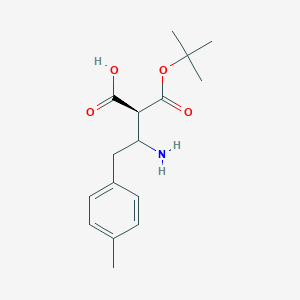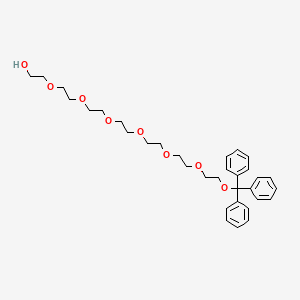
TR-Peg7-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TR-Peg7-OH: is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is also known as 1,1,1-triphenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The presence of the trityl alcohol protecting group in this compound enhances its stability and solubility in various solvents .
準備方法
Synthetic Routes and Reaction Conditions: TR-Peg7-OH is synthesized through a series of reactions involving the protection and deprotection of functional groups. The trityl group is introduced to protect the hydroxyl group, which can later be removed under acidic conditions or through hydrogenolysis . The synthetic route typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using trityl chloride in the presence of a base such as pyridine.
Polymerization: The protected intermediate undergoes polymerization with ethylene oxide to form the PEG chain.
Deprotection: The trityl protecting group is removed under acidic conditions or through hydrogenolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
化学反応の分析
Types of Reactions: TR-Peg7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used under reflux conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
科学的研究の応用
TR-Peg7-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules and ADCs.
Biology: Facilitates the study of ligand interactions and polypeptide synthesis.
Medicine: Used in drug delivery systems and the development of new therapeutic agents.
Industry: Applied in nanotechnology, new materials research, and the development of functional coatings.
作用機序
The mechanism of action of TR-Peg7-OH involves its role as a linker in PROTACs and ADCs. In PROTACs, this compound connects the target protein to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In ADCs, this compound links the antibody to the cytotoxic drug, allowing targeted delivery of the drug to cancer cells .
類似化合物との比較
TR-Peg8-OH: Another PEG derivative with a similar structure but with eight ethylene glycol units instead of seven.
TR-Peg6-OH: A PEG derivative with six ethylene glycol units.
Uniqueness of TR-Peg7-OH: this compound is unique due to its optimal length of seven ethylene glycol units, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTACs and ADCs, where precise linker length is crucial for effective targeting and drug delivery .
特性
分子式 |
C33H44O8 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C33H44O8/c34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40-28-29-41-33(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32/h1-15,34H,16-29H2 |
InChIキー |
RYNGCFKRTLHVGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


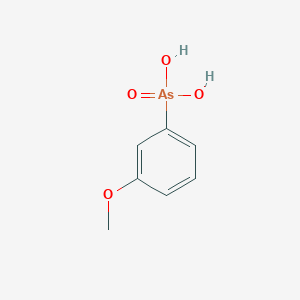
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
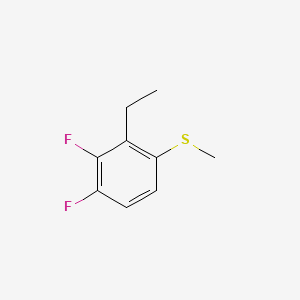

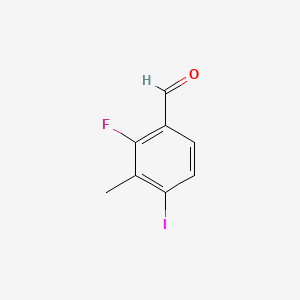
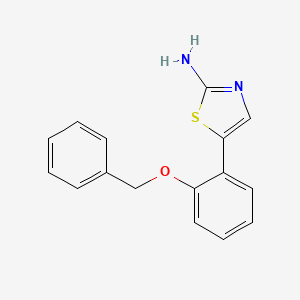
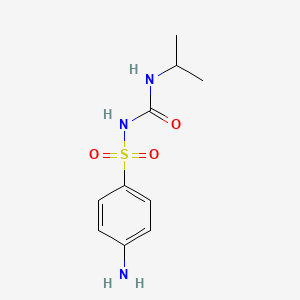
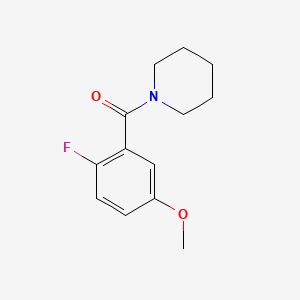
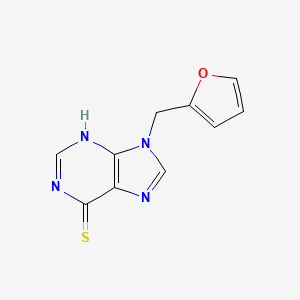
![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)

